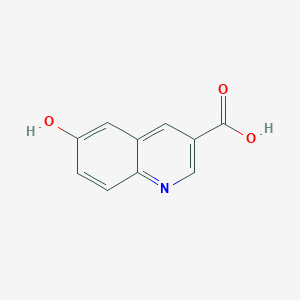

6-Hydroxyquinoline-3-carboxylic acid

Descripción

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

The quinoline scaffold, an aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from the ability of quinoline-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.org Historically, the significance of quinoline derivatives was cemented by the discovery of quinine, an alkaloid from cinchona bark, as a potent antimalarial agent. nih.govrsc.org This discovery paved the way for the development of numerous synthetic quinoline-based drugs.

Quinoline derivatives have demonstrated a remarkable range of therapeutic applications, including:

Antimalarial: Chloroquine (B1663885), primaquine, and mefloquine (B1676156) are classic examples of quinoline-based drugs that have been pivotal in the treatment of malaria. rsc.org

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core and is widely used to treat bacterial infections. rsc.org

Anticancer: Compounds like topotecan (B1662842) and camptothecin, which are quinoline alkaloids, have shown efficacy as anticancer agents by inducing apoptosis. orientjchem.orgrsc.org

Other Activities: The therapeutic potential of quinoline derivatives extends to anti-inflammatory, antiviral, antifungal, antioxidant, anticonvulsant, and neuroprotective activities. nih.govnih.govontosight.ai

The versatility of the quinoline nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. orientjchem.org

| Examples of Marketed Quinoline-Based Drugs | Therapeutic Area |

| Quinine, Chloroquine, Mefloquine | Antimalarial |

| Ciprofloxacin, Levofloxacin | Antibacterial |

| Topotecan, Irinotecan | Anticancer |

| Bedaquiline | Anti-tubercular |

| Dibucaine | Local Anesthetic |

Significance of Hydroxyl and Carboxylic Acid Functionalities in Bioactive Scaffolds

The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups on a molecular scaffold can profoundly influence its biological activity. These functional groups are key players in molecular interactions and can significantly impact a compound's pharmacokinetic and pharmacodynamic profiles.

The hydroxyl group , particularly when attached to an aromatic ring (a phenolic hydroxyl), can act as both a hydrogen bond donor and acceptor. This capability is crucial for binding to biological targets such as enzymes and receptors. nih.gov Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govresearchgate.net

The carboxylic acid group is an important acidic moiety that is often ionized at physiological pH, enhancing the water solubility of a compound. researchgate.net This increased solubility can be advantageous for drug formulation and administration. Carboxylic acids are also excellent hydrogen bond donors and acceptors and can participate in ionic interactions, which are vital for binding to the active sites of many enzymes. researchgate.net Furthermore, the carboxyl group can chelate metal ions, a property that can be exploited in the design of metalloenzyme inhibitors. nih.gov

Position Isomerism within Hydroxyquinoline Carboxylic Acids and its Impact on Research Focus

Position isomerism in hydroxyquinoline carboxylic acids arises from the different possible arrangements of the hydroxyl and carboxylic acid groups on the quinoline ring. libretexts.org The specific location of these substituents dramatically influences the molecule's electronic properties, steric hindrance, and three-dimensional shape, which in turn dictates its biological activity and research focus. libretexts.orgquora.com

For instance, 8-hydroxyquinoline (B1678124) and its derivatives have been extensively studied for their metal-chelating properties, which are conferred by the proximity of the hydroxyl group at position 8 and the nitrogen atom of the pyridine ring. nih.govmdpi.com This has led to their investigation as potential therapeutic agents for neurodegenerative diseases, as anticancer agents, and as antimicrobial agents. nih.gov The introduction of a carboxylic acid group to the 8-hydroxyquinoline scaffold, as seen in 8-hydroxyquinoline-2-carboxylic acid, has been explored for its ability to bind metal ions like gallium and molybdenum, with potential applications in radiopharmaceuticals and as molybdophores. nih.govresearchgate.net

In contrast, research on other isomers, such as those with the hydroxyl group on the benzenoid ring and the carboxylic acid at various positions, has revealed different biological profiles. For example, derivatives of quinoline-3-carboxylic acid have been investigated as antiproliferative agents and as inhibitors of protein kinase CK2. nih.govnih.gov Similarly, 6-chloro-4-hydroxyquinoline-3-carboxylic acid has been noted for its antibacterial and antifungal properties. chemimpex.com

The research focus on specific isomers is often driven by their synthetic accessibility and their potential to interact with particular biological targets. The vast number of possible isomers presents a rich field for further exploration in drug discovery.

| Isomer | Key Research Focus | Notable Properties/Applications |

| 8-Hydroxyquinoline Derivatives | Metal chelation, Neuroprotection, Anticancer, Antimicrobial | Strong metal-binding ability due to the 8-hydroxyl and ring nitrogen proximity. nih.govmdpi.com |

| 8-Hydroxyquinoline-2-carboxylic acid | Metal ion binding (Ga³⁺, MoO₄²⁻) | Potential in radiopharmaceuticals and as molybdophores. nih.govresearchgate.net |

| Quinoline-3-carboxylic acid Derivatives | Anticancer, Protein Kinase Inhibition | Investigated as antiproliferative agents and CK2 inhibitors. nih.govnih.gov |

| 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | Antibacterial, Antifungal | Noted for its antimicrobial activities. chemimpex.com |

Contextualizing 6-Hydroxyquinoline-3-carboxylic Acid within the Broader Quinoline Landscape

This compound is a specific positional isomer within the large family of hydroxyquinoline carboxylic acids. Its structure features a hydroxyl group at the 6-position of the quinoline ring and a carboxylic acid group at the 3-position. This particular arrangement of functional groups distinguishes it from more extensively studied isomers like the 8-hydroxyquinolines.

While the broader class of quinoline derivatives has a rich history in medicinal chemistry, the specific research focus on this compound is less prominent in the available literature compared to its isomers. However, its structural features suggest potential for biological activity. The hydroxyl group at position 6 can participate in hydrogen bonding and may contribute to antioxidant activity. The carboxylic acid at position 3 is a key feature in other quinoline derivatives that have shown promise as enzyme inhibitors and antiproliferative agents. nih.govnih.gov

The exploration of this compound and its derivatives represents an area of potential discovery within the quinoline landscape. Its unique substitution pattern could lead to novel interactions with biological targets, offering opportunities for the development of new therapeutic agents. Further research is needed to fully elucidate the chemical and biological properties of this particular isomer and to understand its potential applications in medicinal chemistry and other scientific disciplines. The structural isomer, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, suggesting that related compounds like this compound could also have interesting biological activities.

Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxyquinoline 3 Carboxylic Acid and Its Analogues

Established Synthetic Routes to Quinoline-3-carboxylic Acid Core Structures

The formation of the foundational quinoline-3-carboxylic acid scaffold is a critical step, with several established methods available to organic chemists. These routes typically involve the condensation and cyclization of aniline (B41778) derivatives with a three-carbon component that provides the atoms necessary for the pyridine (B92270) ring portion of the quinoline (B57606) system.

The Gould-Jacobs reaction is a widely utilized and effective method for synthesizing quinolines, particularly those bearing a hydroxyl or oxo group at position 4 and a carboxylate group at position 3. wikipedia.orgmdpi.com The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

Subsequent thermal cyclization, which often requires high temperatures (around 250 °C or higher), proceeds via an electrocyclic reaction to form the quinoline ring. mdpi.comablelab.eu This process yields a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org The final step to obtain the carboxylic acid is the saponification (hydrolysis) of the ester group. wikipedia.org

A key aspect of the Gould-Jacobs reaction is its regioselectivity when using substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group, and the outcome is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com Variants of this reaction may utilize microwave irradiation to accelerate the cyclization step and improve yields, often reducing reaction times dramatically compared to conventional heating. ablelab.eu

Table 1: Key Steps of the Gould-Jacobs Reaction

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | - |

| 2. Cyclization | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboethoxyquinoline | High temperature (e.g., 250-300 °C) |

| 3. Hydrolysis | 4-Hydroxy-3-carboethoxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid | Base (e.g., NaOH) followed by acidification |

Many quinoline syntheses, including the Gould-Jacobs reaction, proceed through enamine or enaminone intermediates. These intermediates are typically formed from the reaction of an aniline with a β-ketoester or a related 1,3-dicarbonyl compound. The Conrad-Limpach synthesis, for example, involves the reaction of anilines with β-ketoesters to form an enamine, which is then cyclized under thermal conditions to produce 4-hydroxyquinolines.

In a related approach, copper-catalyzed aerobic cyclization of N-(2-alkynylaryl)enamine carboxylates can be employed to generate highly substituted quinolines through an intramolecular carbo-oxygenation of the alkyne. organic-chemistry.org Another strategy involves the reaction of isatin (B1672199) with carbonyl compounds under basic conditions, known as the Pfitzinger reaction, which proceeds through an enamine-like intermediate to yield quinoline-4-carboxylic acids. nih.gov These methods highlight the versatility of enamine cyclization as a core strategy for accessing the quinoline ring system. organic-chemistry.orgnih.gov

Approaches for Introducing the Hydroxyl Group at Position 6

The most direct and common strategy for introducing a hydroxyl group at the C-6 position of the quinoline ring is to utilize a starting material that already contains this functionality or a protected version of it. For syntheses like the Gould-Jacobs reaction, this involves starting with a para-substituted aniline.

For the synthesis of 6-hydroxyquinoline-3-carboxylic acid, 4-aminophenol (B1666318) would be the ideal aniline derivative. However, the presence of a free phenolic hydroxyl group can sometimes interfere with the reaction conditions. A more common approach is to use an aniline with a protected hydroxyl group, such as 4-methoxyaniline (p-anisidine). The synthesis proceeds to form the 6-methoxyquinoline (B18371) derivative, and the methoxy (B1213986) group is subsequently cleaved to reveal the desired 6-hydroxy group. This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Direct hydroxylation of a pre-formed quinoline ring at the C-6 position is generally more challenging due to issues with regioselectivity. researchgate.net However, methods for the meta-hydroxylation of azines using dearomatized intermediates have been developed, which could potentially be adapted for this purpose. researchgate.net

Methods for Carboxylic Acid Formation at Position 3

The introduction of the carboxylic acid group at the C-3 position is intrinsically linked to the synthetic route chosen for the quinoline core.

From Malonic Esters: As detailed in the Gould-Jacobs reaction, the use of diethyl ethoxymethylenemalonate or similar malonic acid derivatives directly installs an ester group at the C-3 position during the ring-forming cyclization. wikipedia.orgmdpi.com This ester is then readily hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions. wikipedia.org

From Other Precursors: The Doebner reaction provides another route, reacting an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgmdpi.com While this places the carboxyl group at C-4, modifications of this approach can target the C-3 position.

Carbonylation Reactions: For pre-formed quinolines, a carboxylic acid can be introduced via functional group conversion. For instance, a 3-haloquinoline can undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an appropriate nucleophile to form a C-3 ester, which is then hydrolyzed. google.com Direct C-H carboxylation at the C-3 position is an area of ongoing research but is less commonly used in standard synthetic procedures. nih.gov

Synthesis of this compound Derivatives and Precursors

The synthesis of derivatives and precursors often involves multi-step sequences where the quinoline ring is constructed with substituents that are later modified to achieve the final target molecule.

In some synthetic pathways, the quinoline ring is initially formed as a 2-hydroxyquinoline (B72897) (which exists as the 2-quinolone tautomer). These intermediates can be synthesized, for example, from the reaction of anilides of gamma-halogen acetoacetic acids, which cyclize with the help of concentrated sulfuric acid. google.com

A plausible synthetic route starting from such an intermediate could be:

Formation of the Intermediate: A 6-methoxy-substituted aniline is used to synthesize a 6-methoxy-2-hydroxyquinoline-3-carboxylic acid ester.

Modification of C-2: The 2-hydroxy group is converted into a better leaving group, such as a 2-chloro group, by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

Dehalogenation: The 2-chloro group is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or another reductive dehalogenation method to yield the 6-methoxyquinoline-3-carboxylic acid ester.

Ester Hydrolysis and Demethylation: The final steps involve the hydrolysis of the ester at C-3 to the carboxylic acid and the cleavage of the methoxy ether at C-6 to the hydroxyl group. These steps can sometimes be performed concurrently, for instance, by heating with concentrated HBr.

This stepwise approach allows for the construction of the core skeleton followed by the systematic manipulation of functional groups to arrive at the desired this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline-3-carboxylic Acid |

| 4-Hydroxyquinoline-3-carboxylic Acid |

| Aniline |

| Diethyl ethoxymethylenemalonate |

| Anilidomethylenemalonic ester |

| 4-Hydroxy-3-carboethoxyquinoline |

| Sodium hydroxide |

| N-(2-alkynylaryl)enamine carboxylates |

| Isatin |

| Quinoline-4-carboxylic acid |

| 4-Aminophenol |

| 4-Methoxyaniline (p-anisidine) |

| 6-Methoxyquinoline |

| Hydrobromic acid |

| Boron tribromide |

| Pyruvic acid |

| 3-Haloquinoline |

| Carbon monoxide |

| 2-Hydroxyquinoline |

| 2-Quinolone |

| 6-Methoxy-2-hydroxyquinoline-3-carboxylic acid ester |

| Phosphoryl chloride |

| Thionyl chloride |

| 2-Chloroquinoline |

Multi-step Syntheses for Complex Derivatives

The synthesis of complex derivatives of this compound is a multi-step process that often begins with the construction of the core quinoline scaffold, followed by functional group interconversion and coupling reactions to introduce complexity. A common and effective strategy for building the initial quinoline ring is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This method is particularly suitable for creating 4-hydroxyquinoline (B1666331) structures from aniline precursors. wikipedia.org

A representative synthetic sequence for a complex amide derivative, starting from a readily available substituted aniline, illustrates this multi-step approach. The synthesis begins with p-anisidine (B42471) (4-methoxyaniline), where the methoxy group serves as a protected form of the final 6-hydroxy group. The Gould-Jacobs reaction involves the condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system. mdpi.comablelab.eu Subsequent hydrolysis of the resulting ethyl ester yields the carboxylic acid. This core structure can then be activated and coupled with a desired amine to form a complex amide, followed by deprotection of the methoxy group to reveal the final 6-hydroxy derivative.

This modular approach allows for the synthesis of a library of compounds by varying the amine component in the amide coupling step, a common strategy in medicinal chemistry for exploring structure-activity relationships. researchgate.net More intricate derivatives can be prepared by further reactions, such as converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into a chloro group, which can then be displaced by various nucleophiles to add further diversity. nih.gov

The following table outlines a typical multi-step sequence for a complex derivative.

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation (Gould-Jacobs, Part 1) | p-Anisidine, Diethyl ethoxymethylenemalonate (DEEM), Heat | Formation of the anilinomethylenemalonate intermediate. wikipedia.org |

| 2 | Thermal Cyclization (Gould-Jacobs, Part 2) | High temperature (e.g., 250°C) in a high-boiling solvent (e.g., Dowtherm A) | Intramolecular cyclization to form the 6-methoxy-4-oxo-quinoline-3-carboxylate core. mdpi.comablelab.eu |

| 3 | Ester Hydrolysis | Aqueous base (e.g., NaOH), followed by acidification | Conversion of the ethyl ester to the carboxylic acid. wikipedia.org |

| 4 | Amide Coupling | Target amine (e.g., 4-fluorobenzylamine), coupling agent (e.g., HATU), base (e.g., DIPEA) | Formation of a complex amide derivative from the carboxylic acid. researchgate.net |

| 5 | Demethylation | Lewis acid (e.g., BBr₃) or strong protic acid (e.g., HBr) | Deprotection of the 6-methoxy group to yield the final 6-hydroxyquinoline (B46185) derivative. |

Considerations for Scalable Synthesis in Research

Transitioning the synthesis of this compound and its analogues from a laboratory benchtop to a larger, research-level scale (gram to kilogram) introduces significant challenges related to safety, efficiency, cost, and environmental impact. Many classical quinoline syntheses, such as the Skraup or the thermal Gould-Jacobs reaction, employ harsh conditions like strong acids and very high temperatures, which are difficult and hazardous to manage on a larger scale. nih.govblogspot.com The Skraup reaction, for instance, is known to be highly exothermic and can produce significant amounts of tarry byproducts, complicating product isolation and purification. blogspot.com

Modern synthetic strategies focus on overcoming these limitations. Key considerations for scalable synthesis include:

Reaction Conditions: The ideal scalable process utilizes mild reaction conditions. This involves replacing high-temperature thermal cyclizations with catalyzed reactions that proceed at lower temperatures. For instance, the Friedländer synthesis can be catalyzed by various Lewis acids or solid-supported acids like Nafion under milder conditions than traditional methods. nih.govorganic-chemistry.org

Catalyst Selection: The reliance on precious metal catalysts (e.g., palladium) can increase costs significantly on a larger scale. mdpi.com Research is directed towards using cheaper, more abundant metal catalysts or developing metal-free reaction pathways, such as those using iodine or Brønsted acids. nih.govorganic-chemistry.org Catalyst recyclability is also a major factor in improving the economic and environmental profile of a synthesis.

Process Optimization: Optimizing reaction parameters such as concentration, temperature, and reaction time is crucial. For example, modified Doebner reactions have been developed specifically for the large-scale synthesis of quinoline-4-carboxylic acids by carefully controlling reactant concentrations and addition rates. nih.govacs.org

Green Chemistry Principles: Scalable syntheses increasingly incorporate green chemistry principles to minimize environmental impact. This includes using less toxic and easily removable solvents, reducing the number of synthetic steps through one-pot procedures, and designing processes that are atom-economical. researchgate.net The use of ionic liquids as recyclable reaction media is one such approach. nih.gov

Safety and Equipment: Scaling up requires a thorough safety assessment. Exothermic reactions must be controlled with appropriate cooling systems, and reactions that generate pressure must be conducted in specialized reactors. The choice of equipment shifts from standard laboratory glassware to jacketed glass reactors or stainless-steel vessels that allow for better temperature control and safer handling of larger volumes of reagents.

The following table compares key aspects of laboratory-scale synthesis with scalable research-level (pilot-scale) production.

| Consideration | Laboratory Scale (mg to g) | Scalable Research / Pilot Scale (g to kg) |

|---|---|---|

| Primary Goal | Proof of concept, synthesis of small quantities for initial testing. | Reproducible and safe production of larger batches for extensive research. |

| Equipment | Round-bottom flasks, heating mantles, magnetic stirrers. | Jacketed reactors with overhead stirring, automated temperature and addition control systems. |

| Thermal Control | Simple heating/cooling baths; surface area to volume ratio is high. | Critical for safety; requires reactor jackets with circulating thermal fluids to manage exotherms. |

| Reagent Addition | Manual addition via pipette or funnel. | Controlled addition via automated pumps to manage reaction rates and temperature. |

| Work-up & Purification | Separatory funnels, flash column chromatography. | Larger extraction vessels, crystallization, filtration; chromatography is less desirable due to cost and solvent volume. |

| Safety Focus | Personal protective equipment (PPE), fume hood operation. | Process hazard analysis (PHA), engineering controls, containment, pressure relief systems. |

Advanced Spectroscopic and Computational Characterization of 6 Hydroxyquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁵N, it is possible to map the molecular framework and investigate dynamic processes such as tautomerism. nih.gov

While specific experimental data for 6-hydroxyquinoline-3-carboxylic acid is not detailed in the provided research, a theoretical ¹H NMR spectrum can be predicted. The spectrum would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the typical downfield region (approximately 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the hydroxyl and carboxyl substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at the far downfield end of the spectrum (>10 ppm), and their positions could be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 | Broad Singlet |

| Quinoline Aromatic (H2, H4) | 8.5 - 9.5 | Singlet/Doublet |

| Quinoline Aromatic (H5, H7, H8) | 7.0 - 8.0 | Doublet/Singlet |

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For hydroxyquinoline carboxylic acids, distinct chemical shift patterns in both solid-state and solution spectra help to characterize the structure. nih.gov The carbon of the carboxyl group is typically found in the 165-185 ppm range. pressbooks.publibretexts.org Carbons in the aromatic quinoline ring appear between approximately 110 and 150 ppm, with the carbon atom attached to the hydroxyl group (C6) resonating at the more downfield end of this range due to the oxygen's deshielding effect.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Quaternary Carbon (C4, C6, C8a, C10) | 135 - 160 |

| Aromatic CH | 110 - 135 |

¹⁵N NMR is a particularly powerful tool for investigating the tautomerism of nitrogen-containing heterocycles like quinolines. researchgate.net The chemical shift of the quinoline nitrogen atom is highly sensitive to its protonation state. Studies on related hydroxyquinoline systems show that a large downfield shift in the ¹⁵N signal is indicative of protonation at the nitrogen atom. This phenomenon serves as direct spectroscopic evidence for the existence of a zwitterionic tautomer, where the acidic proton from the carboxylic acid group has transferred to the basic nitrogen of the quinoline ring. researchgate.net

Comparing NMR spectra obtained in the solid state versus in solution provides profound insights into the tautomeric preferences of this compound. nih.gov

In the Solid State: Solid-state ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR studies on analogous compounds confirm the predominance of the zwitterionic form. nih.gov The ¹⁵N NMR spectrum shows a chemical shift consistent with a protonated nitrogen atom, indicating an intramolecular proton transfer from the carboxyl group.

In Solution: In a solvent like dimethyl sulfoxide (B87167) (DMSO), solution NMR spectra suggest a dynamic equilibrium exists between the neutral hydroxyquinoline carboxylic acid form and the zwitterionic tautomer. nih.govresearchgate.net This is often observed as broadened signals or averaged chemical shifts, reflecting the rapid exchange between the two forms on the NMR timescale. The differences in the chemical shift patterns between the solid and solution phases underscore the influence of the molecular environment on the tautomeric equilibrium. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns. researchgate.netnih.gov The molecular ion peak (M+) would confirm the compound's molecular formula, C₁₀H₇NO₃, with an expected mass of approximately 189.04 g/mol .

The fragmentation of aromatic carboxylic acids under mass spectrometry typically follows predictable pathways. libretexts.orgyoutube.com Key fragmentation events for this compound would include:

Loss of a hydroxyl radical (•OH): Resulting in a prominent peak at [M-17].

Loss of a carboxyl group (•COOH): Leading to a fragment at [M-45].

Decarboxylation (loss of CO₂): Producing a significant ion at [M-44].

These characteristic fragmentation patterns provide a fingerprint that helps to confirm the presence of the carboxylic acid moiety attached to the hydroxyquinoline core. libretexts.orgmiamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragmentation Event | Mass Lost (amu) | Predicted m/z |

| Molecular Ion [M]⁺ | 0 | 189 |

| Loss of •OH | 17 | 172 |

| Loss of CO₂ | 44 | 145 |

| Loss of •COOH | 45 | 144 |

UV-Vis and IR Spectroelectrochemistry for Mechanistic Insights

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the structural and electronic changes of molecules during redox reactions. For hydroxyquinoline derivatives, in-situ UV-Vis and IR spectroelectrochemistry have been used to elucidate complex oxidation mechanisms in aprotic environments. nih.gov

IR Spectroelectrochemistry: This technique provides real-time vibrational information about the molecule as its oxidation state is changed. Studies on related hydroxyquinolines revealed that their electrochemical oxidation is unexpectedly coupled with a protonation event. nih.gov Specifically, the nitrogen atom of the quinoline ring becomes protonated during the oxidation process. This was rationalized as an autodeprotonation reaction involving other neutral hydroxyquinoline molecules in the solution. nih.gov

UV-Vis Spectroelectrochemistry: UV-Vis spectroscopy monitors changes in the electronic energy levels during the electrochemical process. The appearance or disappearance of absorption bands can be correlated with the formation of radical cations, cations, and other intermediates, providing complementary information to the mechanistic puzzle revealed by IR spectroelectrochemistry and cyclic voltammetry. nih.gov Together, these techniques show that the oxidation mechanism is complex and involves proton transfer, a critical insight for understanding the molecule's reactivity. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

DFT has become an indispensable tool in modern chemical research, offering a balance between computational cost and accuracy for the prediction of molecular properties. scirp.orgekb.eg For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to model its geometry, electronic characteristics, and potential energy surfaces. irjweb.comresearchgate.netsemanticscholar.orgtandfonline.commdpi.com These computational studies are crucial for interpreting experimental data and predicting the behavior of the molecule in various chemical and biological environments.

DFT calculations are instrumental in elucidating the electronic configuration of this compound and predicting its chemical reactivity through the calculation of various molecular descriptors. dergipark.org.tr These descriptors, derived from the principles of conceptual DFT, quantify the molecule's response to chemical reactions. nih.gov Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comsci-hub.se

The chemical potential (μ) indicates the tendency of electrons to escape from the system, influencing the molecule's role as either an electron donor or acceptor. dergipark.org.tr Chemical hardness (η) represents the resistance to change in electron distribution, with "hard" molecules having a large energy gap between their highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) and being less reactive. dergipark.org.trrsc.org Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive. rsc.org The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, classifying it as a strong, moderate, or marginal electrophile. nih.govsci-hub.se

These parameters are calculated from the energies of the frontier molecular orbitals, HOMO (EHOMO) and LUMO (ELUMO). The following equations are used:

Chemical Potential (μ): (EHOMO + ELUMO) / 2 irjweb.comdergipark.org.tr

Chemical Hardness (η): (ELUMO - EHOMO) / 2 irjweb.comdergipark.org.tr

Global Electrophilicity Index (ω): μ² / (2η) irjweb.comsci-hub.se

While specific DFT calculations for this compound are not extensively published, data from related quinoline derivatives provide insight into the expected values for these reactivity descriptors.

| Descriptor | Symbol | Typical Calculated Value Range for Hydroxyquinoline Derivatives (eV) | Predicted Property |

|---|---|---|---|

| Chemical Potential | μ | -3.5 to -4.5 | Indicates the molecule's tendency to either donate or accept electrons. |

| Chemical Hardness | η | 1.5 to 2.5 | Suggests moderate to high stability and lower reactivity. |

| Global Electrophilicity Index | ω | 1.5 to 3.0 | Classifies the molecule as a moderate to strong electrophile. sci-hub.se |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. scirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgrsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests that the molecule is more reactive and polarizable. rsc.org For quinoline and its derivatives, DFT calculations show that the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located on the aromatic rings, often with significant contributions from the carboxylic acid group. scirp.orgrsc.org This distribution facilitates π-π* electronic transitions.

The HOMO-LUMO gap is a key factor in the efficiency of intramolecular charge transfer. nih.govresearchgate.net A smaller energy gap generally corresponds to a more facile electron transfer within the molecule upon photoexcitation. scirp.org For quinoline derivatives, the HOMO-LUMO energy gap typically falls in the range of 3.5 to 4.5 eV, indicating a stable electronic structure but one that is still capable of participating in electron transfer processes. scirp.orgrsc.org

| Molecular Orbital | Energy Level | Significance | Typical Calculated Energy Range for Quinoline Derivatives (eV) |

|---|---|---|---|

| HOMO | EHOMO | Electron-donating ability | -6.0 to -7.0 scirp.org |

| LUMO | ELUMO | Electron-accepting ability | -1.5 to -2.5 scirp.org |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability | 3.5 to 4.5 scirp.orgrsc.org |

Hydroxyquinolines, including this compound, can exist in different tautomeric forms due to proton transfer. nih.govbeilstein-journals.org The primary equilibrium is between the enol form (with a hydroxyl group on the quinoline ring) and the keto form (a quinolone). nih.gov Furthermore, the presence of both an acidic carboxylic acid group and a basic quinoline nitrogen atom allows for the formation of a zwitterionic form through intramolecular proton transfer.

Computational studies, particularly DFT calculations, are crucial for determining the relative stabilities of these different tautomers and the energy barriers for their interconversion. nih.govbeilstein-journals.org The stability of each form is highly dependent on the solvent environment. nih.gov In aqueous media, the zwitterionic form is often stabilized due to favorable interactions with polar water molecules. nih.gov Theoretical studies on related hydroxyquinolines have shown that the enol form is generally more stable in the gas phase, but the equilibrium can shift significantly in solution. chemrxiv.org

For this compound, the following equilibria are expected:

Enol-Keto Tautomerism: The proton of the 6-hydroxyl group can transfer to the quinoline nitrogen, forming a keto tautomer.

Zwitterionic Formation: The acidic proton from the 3-carboxylic acid group can transfer to the basic quinoline nitrogen, resulting in a zwitterion with a carboxylate anion and a protonated quinolinium cation.

The relative energies calculated by DFT help to predict which form will predominate under specific conditions, which is critical for understanding its chemical behavior and biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.com

For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The docking process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.comjapsonline.com

Numerous studies have demonstrated the utility of molecular docking for various quinoline derivatives against a wide range of biological targets, including enzymes like kinases, polymerases, and topoisomerases, as well as receptors. texilajournal.com The hydroxyl and carboxylic acid groups of this compound are particularly important for forming hydrogen bonds with amino acid residues in a protein's active site, while the aromatic quinoline core can participate in hydrophobic and π-stacking interactions. researchgate.net While specific docking studies for this compound are not extensively documented, its structural motifs are common in compounds known to interact with various biological targets.

Research on Biological Activities and Pharmacological Potential of 6 Hydroxyquinoline 3 Carboxylic Acid Derivatives

Antibacterial Activity and Mechanisms

The quinoline (B57606) scaffold is central to many synthetic antibacterial agents. nih.gov Derivatives of quinoline carboxylic acids have been evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Inhibition of Bacterial Cell Wall Synthesis and Essential Enzymes

A primary mechanism for many antibiotics involves the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed mainly of peptidoglycan, provides structural integrity and protects the bacterium from osmotic lysis. basicmedicalkey.com Its absence in mammalian cells makes it an ideal target for selective antibacterial therapy. Antibiotics like β-lactams and vancomycin (B549263) interfere with the enzymes (such as transpeptidases) and precursors involved in assembling the peptidoglycan layer, ultimately weakening the wall and causing cell death. basicmedicalkey.comlibretexts.org

While inhibition of cell wall synthesis is a critical antibacterial strategy, the primary mechanism for quinolone carboxylic acid derivatives is generally understood to be different, focusing instead on nucleic acid synthesis.

Interference with Bacterial DNA Replication and Transcription

The hallmark antibacterial mechanism of quinolone carboxylic acids involves the inhibition of key enzymes essential for bacterial DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in the middle of their cutting and resealing action, leading to breaks in the DNA strands. This damage triggers a cascade of events that results in the rapid cessation of DNA synthesis and, ultimately, bacterial cell death.

In the context of anticancer research, some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been studied for their interaction with DNA. nih.govresearchgate.net In-silico studies suggest that these compounds may bind to the A/T minor groove region of the DNA duplex, an interaction that could contribute to their mechanism of action as DNA-targeting agents in cancer cells. nih.govresearchgate.net

Structure-Activity Relationships (SAR) in Antibacterial Quinoline Carboxylic Acids

The antibacterial potency and spectrum of quinoline carboxylic acid derivatives are highly dependent on the chemical groups attached to the core quinoline ring. Structure-activity relationship (SAR) studies have identified key positions where modifications significantly impact biological activity.

N-1 Position: The substituent at the N-1 position is crucial. A cyclopropyl (B3062369) group is often associated with enhanced antibacterial activity.

C-7 Position: The C-7 position is a critical site for modification. The introduction of basic groups, such as a piperazinyl or pyrrolidinyl ring, can influence potency, spectrum, and physicochemical properties. nih.govnih.gov

C-8 Position: Modifications at the C-8 position can also modulate activity. For instance, a fluorine atom at this position has been shown to enhance in vitro activity compared to other substituents like chlorine, an amino group, or a nitro group. nih.gov

Ester Groups: In some related quinolinequinones, the presence of an ester group, particularly with an unbranched alkyl chain (e.g., -COOCH3), was found to be important for activity against Gram-positive bacteria like S. aureus and E. faecalis. mdpi.com Branched alkyl chains were unfavorable for antibacterial action. mdpi.com

Table 1: Impact of Substituents on Antibacterial Activity of Quinoline Carboxylic Acid Derivatives

| Position on Quinoline Ring | Favorable Substituent(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-1 | Cyclopropyl | Enhanced antibacterial activity | nih.gov |

| C-7 | Piperazinyl, 3-Aminopyrrolidinyl | Influences potency and spectrum | nih.govnih.gov |

| C-8 | Fluorine | Enhances in vitro activity | nih.gov |

| Ester Group (on related structures) | Unbranched alkyl chain (e.g., -COOCH3) | Important for activity against Gram-positive bacteria | mdpi.com |

Anticancer and Antitumor Properties

Beyond their antibacterial applications, quinoline derivatives have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines and to modulate signaling pathways involved in tumor progression.

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of quinoline carboxylic acid have been shown to possess antiproliferative and cytotoxic effects against a panel of human cancer cell lines. nih.gov Studies have reported that specific 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibit micromolar inhibition against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines. nih.goveurekaselect.com Notably, these compounds showed higher selectivity for cancer cells over non-cancerous cell lines (HEK293). nih.goveurekaselect.com

Other studies have highlighted the growth inhibition capabilities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid against the MCF-7 breast cancer cell line. nih.govresearchgate.net In one study, a derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showed significant anti-proliferative activity against MCF-7 cells with an IC50 value of 1.73 ± 0.27 μg/mL, which was comparable to the reference drug Doxorubicin. mdpi.com

Table 2: Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Reference(s) |

|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition; selective over non-cancerous cells | nih.goveurekaselect.com |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition capacity | nih.govresearchgate.net |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast) | IC50: 1.73 ± 0.27 μg/mL | mdpi.com |

Modulation of Signaling Pathways (e.g., PI3K/AKT)

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. nih.gov Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. nih.govnih.gov The PI3K/AKT pathway acts as a central hub, receiving signals from external stimuli and controlling downstream effectors like the mammalian target of rapamycin (B549165) (mTOR). nih.gov

While the PI3K/AKT pathway is a well-established target in oncology, the specific modulation of this pathway by 6-hydroxyquinoline-3-carboxylic acid derivatives is an area that requires further dedicated research. The development of compounds that can selectively inhibit components of this pathway, such as PI3K or AKT, is a major focus in the design of new anticancer drugs. nih.gov The potential for quinoline-based structures to interact with kinases within this cascade represents a promising avenue for future investigation.

Antimalarial Investigations

The quinoline scaffold is a cornerstone in the development of antimalarial agents. Numerous derivatives have been synthesized and evaluated for their in vitro activity against various strains of Plasmodium falciparum. For example, a series of quinoline-4-carboxamides were optimized from an initial hit with an EC50 of 120 nM to lead molecules with low nanomolar in vitro potency. acs.org One such derivative, compound 2 , exhibited potent activity against a panel of P. falciparum strains with EC50 values ranging from 0.3 to 0.7 nM. acs.org Another promising compound, 30 , also showed low nanomolar efficacy against the same strains. acs.org

In a separate study, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides, compound 60 , displayed an IC50 value of 0.19 µg/mL against P. falciparum, which was more potent than the standard drug chloroquine (B1663885) (IC50 = 0.20 µg/mL). nih.gov Another research effort focusing on quinolinyl β-enaminone hybrids identified compound 95 with an IC50 value of 3.89 µM against the multidrug-resistant PfK1 strain. nih.gov

**Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives against *P. falciparum***

| Compound/Series | Strain(s) | Potency (IC50/EC50) |

|---|---|---|

| Quinoline-4-carboxamide (Compound 2 ) | NF5, K1, W2, 7G8, TM90C2A, D6, V1/S | 0.3 - 0.7 nM |

| Quinoline-4-carboxamide (Compound 30 ) | NF5, K1, W2, 7G8, TM90C2A, D6, V1/S | 0.5 - 0.9 nM |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid (Compound 60 ) | P. falciparum | 0.19 µg/mL |

| Quinolinyl β-enaminone hybrid (Compound 95 ) | MDR PfK1 | 3.89 µM |

A critical aspect of malaria eradication is the ability to target the sexual stages of the parasite, known as gametocytes, which are responsible for transmission from humans to mosquitoes. Research has shown that some quinoline-related compounds possess activity against these late-stage gametocytes. For instance, an oxidized derivative of hydroxy-cis terpenone (OHCT) was found to be particularly effective against the gametocyte stages of P. falciparum. d-nb.info Unlike chloroquine, which is ineffective against stage III gametocytes, OHCT demonstrated significant inhibitory activity against this stage. d-nb.info This suggests that the development of quinoline derivatives that can eliminate mature gametocytes is a viable strategy for blocking malaria transmission. d-nb.infonih.gov The ability to target these transmissible forms is crucial for any potential malaria elimination campaign. nih.gov

Antiviral Activities, Particularly Anti-HIV-1

The quinoline scaffold has been instrumental in the design of inhibitors targeting HIV-1 integrase (IN), an essential enzyme for viral replication. nih.gov Derivatives of this compound, specifically non-diketo acid quinolinonyl derivatives, have been designed as inhibitors of HIV-1. These compounds are designed to mimic the action of integrase strand transfer inhibitors (INSTIs). nih.gov The core structure, featuring a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolone moiety, is crucial for its inhibitory action. nih.gov This structural arrangement allows the molecule to effectively inhibit the enzymatic functions of HIV-1 reverse transcriptase (RT), including both ribonuclease H (RNase H) and polymerase functions. nih.gov

The primary mechanism by which these quinoline derivatives inhibit HIV-1 integrase and reverse transcriptase is through the chelation of divalent metal ions, typically magnesium (Mg2+), in the enzyme's active site. nih.gov The catalytic activity of these viral enzymes is dependent on the coordination of two Mg2+ ions. nih.govresearchgate.net The carboxylic acid at position 3 and the ketone at position 4 of the quinolinone ring form a pharmacophore that chelates these metal ions, thereby blocking the enzyme's catalytic function and inhibiting viral replication. nih.gov This metal-binding function is a critical feature for the activity of many reported integrase inhibitors. researchgate.net The design of these non-diketo acid quinolinonyl derivatives retains this essential metal-chelating unit, making them effective antiviral agents. nih.gov

Antioxidant Activities

Derivatives of hydroxyquinoline carboxylic acids have been a subject of investigation for their potential to counteract oxidative stress. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on various hydroxyquinoline-4-carboxylic acid derivatives have shown a range of antioxidant activities. For instance, certain 2- or 3-hydroxyquinoline-4-carboxylic acid derivatives demonstrated good antioxidant potential in the ABTS assay. researchgate.net The presence and position of the hydroxyl group on the quinoline ring appear to influence the compound's ability to scavenge free radicals. mdpi.com One study noted that as the number of hydroxyl groups increases, the inhibitory activity also tends to increase. mdpi.com However, some evaluations of quinoline-3-carboxylic acid derivatives found they lacked significant DPPH radical scavenging capacities when compared to standards like ascorbic acid. nih.gov Another study involving quinoline-hydrazone derivatives reported weak antioxidant activity compared to ascorbic acid. researchgate.net

The antioxidant potential of two quinoline derivatives, Qui2 and Qui3, was assessed against the ABTS cation radical and the DPPH radical. Both compounds showed antioxidant potential, with Qui2 being particularly effective against the ABTS cation radical, while Qui3 showed noticeable potential against the DPPH radical. mdpi.com

Table 1: Antioxidant Activity of Selected Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Assay | Activity/Result | Reference |

|---|---|---|---|

| 2- or 3-hydroxyquinoline-4-carboxylic acid derivatives | ABTS | Good antioxidant activity | researchgate.net |

| Quinoline-3-carboxylic acid derivatives | DPPH | Lacked significant scavenging capacity | nih.gov |

| Quinoline-hydrazone derivative | DPPH | Weak activity (IC50 = 843.52 ppm) | researchgate.net |

| Quinoline-benzimidazole derivative | DPPH | Weak activity (IC50 = 4784.66 ppm) | researchgate.net |

| 8-hydroxyquinoline (B1678124) derivatives | DPPH | Low activity (IC50 = 0.8–2.49 mg/mL) | mdpi.com |

| Qui2 | ABTS | Showed antioxidant potential | mdpi.com |

Enzyme Inhibition Studies (e.g., AChE, BuChE)

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.gov The quinoline scaffold is a core component of many cholinesterase inhibitors. nih.gov

Research has shown that various derivatives of quinoline exhibit considerable inhibitory activity against both AChE and BuChE. researchgate.netnih.gov For example, a series of quinoline chalcones were tested, with all compounds showing inhibitory effects on both enzymes. nih.gov In another study, novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized. Compound 11g from this series was identified as the most potent dual inhibitor of AChE and BuChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com

Similarly, tacrine-quinoline hybrids have been developed, demonstrating dual inhibitory activity in the submicromolar to low micromolar range. mdpi.com Among 8-hydroxyquinoline derivatives, a 5-fluoro substituted compound showed the most potent BuChE inhibition and enhanced AChE inhibition. mdpi.com Another study synthesized 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, finding that compound 6h was the most active against AChE (IC50 = 3.65 nM) and showed higher selectivity for AChE over BuChE compared to the reference drug tacrine. nih.gov

Table 2: Cholinesterase Inhibition by Selected Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| 4-N-phenylaminoquinoline derivatives | AChE | 11g | 1.94 | mdpi.com |

| 4-N-phenylaminoquinoline derivatives | BuChE | 11g | 28.37 | mdpi.com |

| Tacrine-8-hydroxyquinoline hybrids | BuChE | 16f (5-fluoro substituted) | 0.028 | mdpi.com |

| Tacrine-8-hydroxyquinoline hybrids | AChE | 16f (5-fluoro substituted) | 0.087 | mdpi.com |

| Cinnamoyl piperidinyl acetates | BuChE | 7c | 0.08 | researchgate.net |

| Cinnamoyl piperidinyl acetates | AChE | 7j | 0.26 | researchgate.net |

| 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives | AChE | 6h | 0.00365 | nih.gov |

| Quinoxaline derivatives | BuChE | 6 | 7.7 | nih.gov |

Beyond cholinesterases, derivatives of 3-quinoline carboxylic acid have also been investigated as inhibitors of other enzymes, such as protein kinase CK2. In one study, 43 new compounds were synthesized, with 22 of them inhibiting CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net

Other Reported Biological Activities

The quinoline framework, particularly the 8-hydroxyquinoline substructure, is known for its antifungal properties. researchgate.netnih.gov Derivatives are often tested against a panel of pathogenic fungi, including various species of Candida, Aspergillus, and dermatophytes like Trichophyton.

One study synthesized a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids and found they exhibited weak antifungal activities against Candida albicans and Aspergillus niger. nih.gov In contrast, research on nicotinamide (B372718) derivatives identified compound 16g as highly active against C. albicans SC5314, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. This compound also showed potent activity against six fluconazole-resistant C. albicans strains (MICs from 0.125–1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton. researchgate.net The antifungal action of 8-hydroxyquinoline derivatives is thought to involve the disruption of the fungal cell wall. researchgate.net

Table 3: Antifungal Activity of Selected Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Series/Name | Fungal Species | Activity/Result (MIC) | Reference |

|---|---|---|---|

| 6-fluoro-4-oxo-quinoline-3-carboxylic acid derivative | Candida albicans | 25 µg/mL | nih.gov |

| 6-fluoro-4-oxo-quinoline-3-carboxylic acid derivative | Aspergillus niger | >100 µg/mL | nih.gov |

| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 µg/mL | researchgate.net |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 µg/mL | researchgate.net |

Certain chemical compounds used as plant growth retardants were initially identified during fungicide efficacy trials. uark.edu This dual activity is seen in some chemicals that inhibit gibberellin production, leading to more compact plant growth and, as a side benefit, offering some protection against fungal diseases. uark.edu For instance, paclobutrazol, a triazole-based plant growth regulator, is known for these effects. google.com While the broader class of triazole fungicides is well-established for controlling plant pathogenic fungi, specific research directly linking this compound derivatives to plant growth regulation is less documented in the provided sources. However, the established fungicidal properties of quinoline derivatives suggest a potential crossover application in agriculture. Studies on longifolene-derived diphenyl ether carboxylic acid compounds have shown significant in vitro antifungal activity against various plant pathogens, such as Alternaria solani and Rhizoctonia solani, indicating the potential for developing new fungicides for crop protection. mdpi.com

Mechanistic Studies and Structure Activity Relationship Sar of 6 Hydroxyquinoline 3 Carboxylic Acid Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of quinoline (B57606) derivatives can be significantly altered by the introduction of various substituents onto the quinoline core. For instance, in the context of anticancer activity, substitutions at the C(2) and the benzo positions of the quinoline ring are critical. nih.gov A study on quinoline 4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate (B8406146) dehydrogenase identified that bulky hydrophobic substituents at the C(2) position are necessary for inhibitory activity. nih.gov

In the realm of antibacterial agents, the lipophilicity of quinoline derivatives, which is influenced by substituents, plays a significant role in their ability to traverse bacterial membranes and bind to their targets. researchgate.net For example, the introduction of lipophilic piperazinyl derivatives at the C-7 position of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to result in potent antibacterial properties against Bacillus subtilis. researchgate.net

Furthermore, the nature of the substituent at the 2nd position of the 2,4-disubstituted quinoline-3-carboxylic acid derivatives has been shown to be crucial for their interaction with DNA. nih.gov Specifically, a carbonyl group at this position can act as a hydrogen bond donor/acceptor, facilitating binding to adenine (B156593) and guanine (B1146940) nucleic acid-base pairs. nih.govresearchgate.net

The following table summarizes the impact of various substituent modifications on the biological efficacy of quinoline carboxylic acid analogues:

| Position of Substitution | Type of Substituent | Effect on Biological Efficacy | Example Target/Organism |

| C(2) | Bulky hydrophobic groups | Increased inhibitory activity | Dihydroorotate dehydrogenase nih.gov |

| C(7) | Lipophilic piperazinyl derivatives | Potent antibacterial properties | Bacillus subtilis researchgate.net |

| 2nd Position | Carbonyl group | Acts as H-bond donor/acceptor for DNA binding | DNA (adenine and guanine) nih.govresearchgate.net |

| Benzo portion | Appropriate substitutions | Critical for inhibitory activity | Dihydroorotate dehydrogenase nih.gov |

Role of Hydroxyl and Carboxylic Acid Groups in Target Binding and Chelation

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the biological activity of 6-hydroxyquinoline-3-carboxylic acid and its analogues, primarily through their involvement in target binding and metal ion chelation. nih.gov The carboxylic acid group is often essential for activity, potentially participating in interactions as a hydrogen bond donor or in the formation of a salt bridge. drugdesign.org The esterification of the carboxylic acid group can lead to a complete loss of biological activity, underscoring its importance. drugdesign.org

The hydroxyl group, particularly in the case of 8-hydroxyquinolines, is a key component of the bidentate chelate moiety that exhibits a high affinity for metal ions like Fe(III). researchgate.net The proximity of the hydroxyl group to the heterocyclic nitrogen atom makes 8-hydroxyquinolines effective chelating agents, forming stable complexes with a variety of metal ions. researchgate.net This chelation is often crucial for their biological mechanism of action. For instance, the acidic properties of the hydroxyl group are vital for chelation, as the deprotonated phenolate (B1203915) oxygen is the atom that chelates metallic cations. nih.gov

The combination of a hydroxyl group and a carboxylic acid can create a powerful metal-binding site. These functional groups can act as key interaction points with biological targets. For example, the carboxylic acid headgroup of some compounds can form salt bridges with amino acid residues like Lysine and Arginine and a hydrogen bond with Tyrosine in the binding pocket of a target protein. mdpi.com

Influence of Aromatic and Heterocyclic Substitutions on Activity Profiles

The introduction of aromatic and heterocyclic substituents can significantly modulate the activity profiles of quinoline carboxylic acid analogues. These substitutions can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

For example, in a series of 8-hydroxyquinoline-2-carboxanilides, the antiviral activity against H5N1 avian influenza viruses was found to increase with increasing lipophilicity and the electron-withdrawing properties of substituents on the anilide ring. nih.gov Di- and tri-substituted derivatives with chloro and fluoro groups on the phenyl ring showed higher inhibition of virus growth and low cytotoxicity. nih.gov

The replacement of a carboxylic acid with a bioisostere, such as a tetrazole or other aromatic heterocycles, is a common strategy in medicinal chemistry to improve a compound's properties. These heterocyclic replacements can maintain the necessary acidic features for biological activity while modifying physicochemical properties to enhance, for example, oral bioavailability. The planarity and hydrophobic regions of these heterocycles can mimic those of the carboxylic acid moiety, allowing them to interact effectively with the target.

The following table illustrates the influence of aromatic and heterocyclic substitutions on the activity profiles of quinoline analogues:

| Type of Substitution | Effect on Physicochemical Properties | Impact on Activity Profile | Example |

| Substituted anilide ring | Increased lipophilicity, electron-withdrawing character | Enhanced antiviral activity | 8-hydroxy-N-phenylquinoline-2-carboxamides against H5N1 nih.gov |

| Aromatic ring at methylene (B1212753) bridge | Increased steric hindrance | Diminished toxicity and selectivity | 8-hydroxyquinoline-derived Mannich bases acs.org |

| Tetrazole, 5-oxo-1,2,4-oxadiazole | Similar acidity to carboxylic acid | Improved oral bioavailability | AT1 inhibitors |

Electronic Configuration and its Effect on Reactivity in Coordination Complexes

The electronic configuration of this compound and its analogues plays a crucial role in their reactivity, particularly in the formation of coordination complexes with metal ions. The distribution of electrons within the molecule, influenced by the quinoline ring system and its substituents, dictates the molecule's ability to act as a ligand.

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are key donor atoms that participate in the formation of coordination bonds with metal centers. The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can alter the electron density at these donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. nih.gov

For instance, electron-donating groups can increase the basicity of the nitrogen and oxygen atoms, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can decrease the electron density, potentially weakening the metal-ligand bond. The formation of stable coordination complexes is often integral to the biological activity of these compounds.

Infrared spectroscopy studies of metal complexes with 8-hydroxyquinoline (B1678124) have shown that a negative shift in the C=N vibrational mode upon complexation indicates coordination through the tertiary nitrogen donor. ptfarm.pl This shift is a direct consequence of the change in the electronic environment of the quinoline ring upon metal binding.

Proton Transfer Processes and their Relation to Electron Transfer Efficiency in Biosystems

Proton transfer processes are fundamental to the function of many biological systems and are particularly relevant to the mechanism of action of hydroxyquinoline derivatives. These molecules can act as both proton donors (from the hydroxyl group) and proton acceptors (at the quinoline nitrogen), making them effective participants in proton relay networks. nih.govacs.org

Excited-state proton transfer (ESPT) has been observed in 6-hydroxyquinoline (B46185), where upon photoexcitation, a proton can be transferred from the hydroxyl group. acs.org This process can lead to the formation of a zwitterionic species where the imine nitrogen is protonated and the hydroxyl group is deprotonated. acs.org The efficiency of such proton transfer events can be influenced by the surrounding environment, including the presence of other proton acceptors or donors. nih.govacs.org

These proton transfer reactions are often coupled with electron transfer processes in biological systems. The movement of protons can create transient charge separations and alter the redox potential of participating molecules, thereby facilitating electron flow. The ability of this compound analogues to engage in proton transfer suggests a potential role in modulating biological electron transfer chains, which could be a key aspect of their therapeutic effects. The interplay between proton and electron transfer is a critical area of study for understanding the full mechanistic scope of these compounds.

Applications Beyond Biological Systems in Academic Research

Role as a Building Block in Organic Synthesis

6-Hydroxyquinoline-3-carboxylic acid is a valuable precursor and intermediate in the field of organic synthesis. The quinoline (B57606) scaffold itself is a key component in many pharmacologically active molecules, and derivatives of quinoline carboxylic acid are studied extensively as inhibitors for various enzymes, such as protein kinase CK2. nih.gov The presence of multiple functional groups—the aromatic quinoline ring, a hydroxyl group, and a carboxylic acid—allows for a variety of chemical transformations.

Researchers utilize quinoline-based carboxylic acids as foundational structures to build more complex molecules. For instance, the carboxylic acid group can be activated and condensed with other molecules, such as substituted anilines, to form carboxamides. mdpi.comnih.gov This approach has been used to synthesize libraries of novel compounds for further study. Similarly, the core structure can be modified through reactions like Williamson ether synthesis followed by ester hydrolysis to create elaborate bisquinoline systems. researchgate.net The inherent reactivity of the quinoline ring system and its substituents makes it a versatile building block for creating diverse chemical entities with tailored properties. ui.ac.idscispace.com

Development of Ligands for Coordination Chemistry

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The quinoline nitrogen atom and the oxygen atom of the hydroxyl group can act as donor atoms, allowing the molecule to chelate to metal ions. This chelating ability is a well-documented characteristic of hydroxyquinoline derivatives, most notably the extensively studied isomer, 8-hydroxyquinoline (B1678124) (Oxine). ptfarm.plasianpubs.orgnih.gov These compounds are known to coordinate with a wide range of metal ions, forming stable complexes. ptfarm.plnih.gov

Hydroxyquinoline derivatives readily form coordination compounds with various transition metal ions. researchgate.net The deprotonated hydroxyl group and the quinoline nitrogen typically form a five- or six-membered chelate ring with the metal center, a structural motif that imparts significant stability to the resulting complex. ptfarm.pluncw.edu Studies on analogous compounds like 8-hydroxyquinoline and its derivatives have shown the formation of stable, colored, and non-electrolytic solid complexes with divalent metal ions such as Co(II) and Ni(II). ptfarm.pl

The coordination can involve one or more ligand molecules per metal ion, leading to different stoichiometries and geometries. For example, vanadium has been used to form five-coordinated oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines. mdpi.com The carboxylic acid group in the 3-position of this compound adds another potential coordination site, suggesting it could act as a bidentate or even a tridentate ligand, coordinating through the nitrogen, hydroxyl oxygen, and carboxylic oxygen. uncw.edu This versatility allows for the synthesis of a diverse range of metal-organic frameworks and coordination polymers.

Below is a table summarizing representative metal complexes formed with analogous hydroxyquinoline-based ligands, illustrating the broad coordination capabilities of this class of compounds.

| Metal Ion | Ligand System | Resulting Complex Formulation | Geometry | Reference |

| Co(II) | 8-Hydroxyquinoline | [Co(Q)(Tar)]·H₂O (where Q=deprotonated 8-HQ, Tar=tartaric acid) | Octahedral | ptfarm.pl |

| Ni(II) | 8-Hydroxyquinoline | [Ni(Q)(Phe)]·H₂O (where Q=deprotonated 8-HQ, Phe=phenylalanine) | Octahedral | ptfarm.pl |

| V(IV) | Methyl-substituted 8-hydroxyquinolines | [VO(2,6-(Me)₂-quin)₂] | Five-coordinated | mdpi.com |

| Re(V) | Isoquinoline-1-carboxylic acid | [ReOCl(iqc)₂]·MeOH | Distorted Octahedral | researchgate.netrsc.org |

| Zn(II) | 8-Hydroxyquinoline-2-carboxylic acid | [Zn((HQC)H)₂]·2H₂O | Not Specified | uncw.edu |

| Cd(II) | 8-Hydroxyquinoline-2-carboxylic acid | [Cd((HQC)H)₂]·2H₂O | Not Specified | uncw.edu |

This table is illustrative of complexes formed with similar ligand systems.

Metal complexes derived from hydroxyquinoline ligands have demonstrated notable potential as catalysts, particularly in oxidation reactions. The metal center, once coordinated by the ligand, can exhibit enhanced or modified redox properties, enabling it to facilitate the transfer of oxygen atoms to a substrate.

For example, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been shown to be highly active catalysts for the oxidation of hydrocarbons like cyclohexane (B81311) using hydrogen peroxide as the oxidant. mdpi.com In these systems, the presence of a co-catalyst such as 2-pyrazinecarboxylic acid can further enhance the reaction, leading to product yields as high as 48%. mdpi.com Similarly, oxorhenium(V) complexes incorporating quinoline and isoquinoline (B145761) carboxylic acid derivatives have been successfully employed as catalysts in the epoxidation of cyclooctene, achieving yields of up to 68% with tert-butylhydroperoxide as the oxidant. researchgate.netrsc.org Manganese(III) complexes have also been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov

The table below presents findings from studies on the catalytic oxidation activity of metal complexes with related quinoline ligands.

| Catalyst (Metal Complex) | Substrate | Oxidant | Product(s) | Max. Yield (%) | Reference |

| [VO(2,6-(Me)₂-quin)₂] / PCA | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | 48 | mdpi.com |

| [VO(2,6-(Me)₂-quin)₂] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 46 | mdpi.com |

| Oxorhenium(V) complexes | Cyclooctene | tert-butylhydroperoxide | Cyclooctane oxide | 68 | researchgate.netrsc.org |

| Mn(III) Schiff-base complexes | Styrene | N/A (Aerobic) | Styrene oxide | ~100 (conversion) | nih.gov |

PCA: 2-pyrazinecarboxylic acid

Analytical Chemistry Applications

The distinct chemical and photophysical properties of quinoline derivatives make them suitable for various applications in analytical chemistry. Their ability to form stable, often colored or fluorescent, complexes with metal ions has been a cornerstone of their use in chemical analysis.

Quinoline derivatives are often fluorescent, a property that is highly valuable for developing sensitive detection methods. nih.gov Techniques such as fluorescence spectroscopy can be employed for the detection and quantification of these compounds. The synthesis of new quinoline derivatives is often followed by thorough characterization using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS), which form the basis for their analytical identification. nih.gov

Furthermore, the interaction of these compounds with metal ions can lead to changes in their spectroscopic signatures (e.g., absorption or emission wavelengths), a phenomenon that can be exploited for sensing applications. For instance, 8-hydroxyquinoline was famously used as the first fluorescent indicator for detecting zinc ions in human plasma. nih.gov This principle can be applied to the development of chemosensors for various analytes.

The development of reliable analytical methods for detecting quinoline derivatives is essential for quality assurance and quality control in synthetic chemistry and for environmental monitoring. researchgate.net Given that quinoline and its derivatives can be present in the environment from both natural and anthropogenic sources, methods for their accurate quantification are crucial.